molecular formula C21H27N3O3 B2939979 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 953932-77-9

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Katalognummer B2939979
CAS-Nummer: 953932-77-9
Molekulargewicht: 369.465
InChI-Schlüssel: HGUYXTODXSFQFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promise as a potential therapeutic agent for these and other diseases.

Wirkmechanismus

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The downregulation of target genes by N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can have various biochemical and physiological effects, depending on the specific genes involved. In cancer cells, for example, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory diseases, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is its specificity for the BET family of proteins, which allows researchers to investigate the role of these proteins in various diseases. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the investigation of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in diseases beyond cancer and inflammation, such as cardiovascular disease or neurological disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in humans.

Synthesemethoden

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with cyclopentanone to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-(1,3-dioxoisoindolin-2-yl)acetic acid to form the final product, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. These studies have included in vitro and in vivo experiments, as well as clinical trials in humans.

Eigenschaften

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-19(14-24-20(26)17-7-3-4-8-18(17)21(24)27)22-13-15-9-11-23(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYXTODXSFQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.